

Application Notes and Protocols for the Isolation and Purification of Vimentin Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

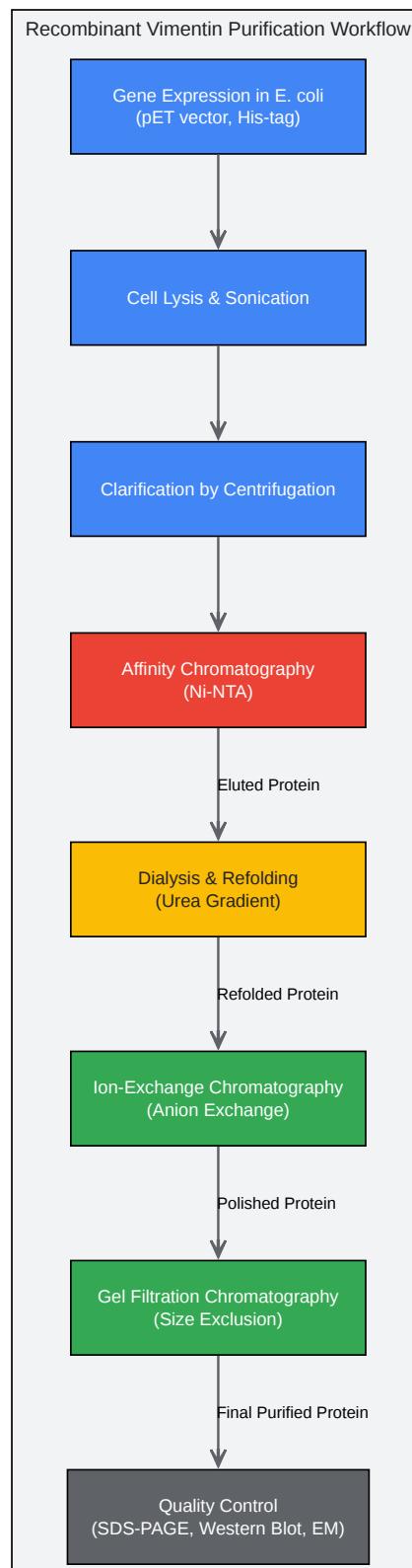
Compound of Interest

Compound Name: VIMENTIN
Cat. No.: B1176767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Vimentin is a type III intermediate filament (IF) protein that is a crucial component of the cytoskeleton in mesenchymal cells, including fibroblasts, endothelial cells, and lymphocytes.[1][2] It plays a significant role in maintaining cell shape, integrity, and motility, and is involved in various cellular processes such as adhesion, migration, and signaling.[2][3] **Vimentin**'s expression is often used as a canonical marker for the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis.[3] Given its association with numerous diseases, including cancer, autoimmune disorders, and cataracts, the availability of highly purified **vimentin** is essential for structural studies, drug development, and investigating its complex cellular functions.[3][4][5]

These application notes provide detailed protocols for the isolation and purification of both recombinant and native **vimentin**, along with methods for its characterization.

Section 1: Purification of Recombinant Human Vimentin from *E. coli*

The expression of recombinant **vimentin** in bacterial systems like *Escherichia coli* is a common method for obtaining large quantities of pure protein. This approach allows for the incorporation of affinity tags (e.g., polyhistidine-tag) to facilitate a streamlined purification process.[1]

Experimental Workflow: Recombinant Vimentin Purification

[Click to download full resolution via product page](#)

Caption: Workflow for recombinant **vimentin** purification from E. coli.

Detailed Experimental Protocol

1. Expression in E. coli

- Transform E. coli BL21(DE3) cells with an expression vector containing the human **vimentin** cDNA, typically with an N-terminal His-tag (e.g., pET30a(+)).[\[1\]](#)
- Grow the transformed cells in LB medium at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for an additional 3-4 hours at 37°C.[\[6\]](#)
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis and Solubilization

- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 8 M Urea, 1 mM PMSF). The urea is necessary to solubilize **vimentin**, which is often found in inclusion bodies.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.[\[6\]](#) Collect the supernatant.

3. Affinity Chromatography (under denaturing conditions)

- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified supernatant onto the column.

- Wash the column with 10-15 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 8 M Urea).
- Elute the His-tagged **vimentin** with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 8 M Urea).[6]
- Analyze fractions by SDS-PAGE to confirm the presence of **vimentin** (expected molecular weight ~54-57 kDa).[1][7]

4. Refolding and Dialysis

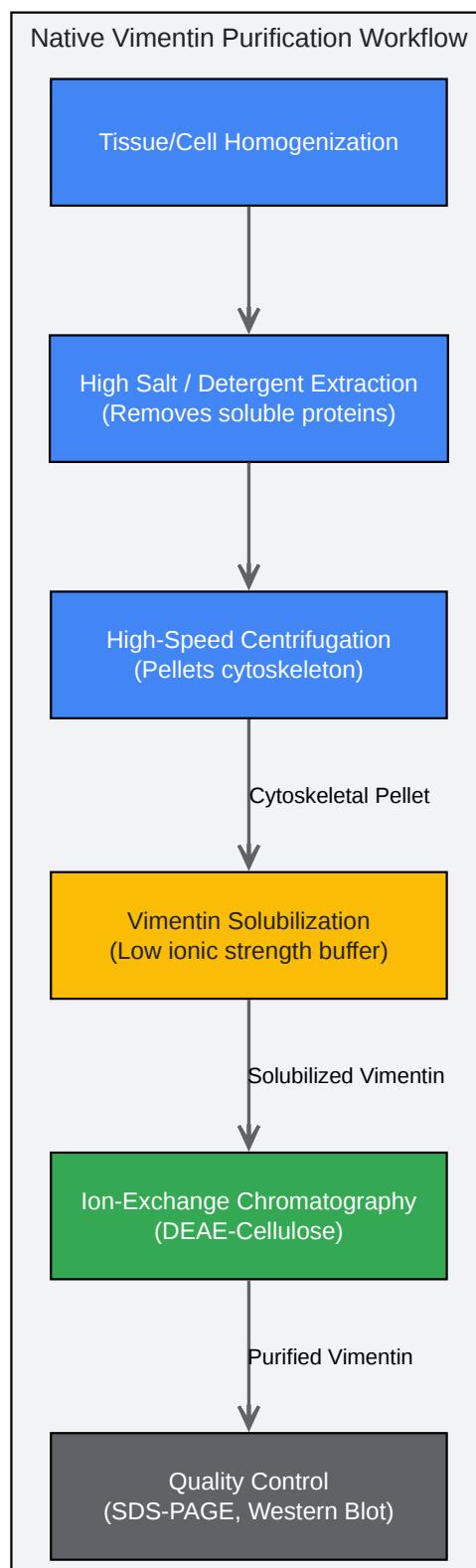
- To refold the purified **vimentin**, perform a stepwise gradient dialysis against a buffer with decreasing urea concentrations.[6]
- Dialyze the eluted protein at room temperature in a buffer (5 mM Tris-HCl pH 8.5, 1 mM EDTA, 5 mM β -mercaptoethanol) containing 6 M, then 4 M, and finally 2 M urea, with each step lasting at least 1 hour.[6]
- Perform the final dialysis overnight at 4°C against the same buffer without urea.[6] This process allows **vimentin** to refold and form soluble tetramers.[8][9]

5. Ion-Exchange Chromatography (Polishing Step)

- Ion-exchange chromatography (IEX) is used to separate proteins based on their net charge. [10][11] **Vimentin** is an acidic protein and will bind to an anion-exchange resin.
- Equilibrate an anion-exchange column (e.g., DEAE or Q-sepharose) with a low-salt buffer (e.g., 5 mM Tris-HCl pH 8.5, 1 mM DTT).
- Load the refolded, dialyzed **vimentin** onto the column.
- Elute the bound **vimentin** using a linear salt gradient (e.g., 0-500 mM NaCl in the same buffer).
- Collect fractions and analyze by SDS-PAGE.

6. Gel Filtration Chromatography (Final Polishing)

- Gel filtration, or size-exclusion chromatography (SEC), separates molecules based on their size and can be used to remove aggregates and perform buffer exchange.[12][13][14]
- Concentrate the IEX fractions containing pure **vimentin**.
- Equilibrate a gel filtration column (e.g., Superdex 200 or Sephacryl S-200) with the final storage buffer (e.g., 5 mM Tris-HCl pH 8.5, 5 mM β-mercaptoethanol).[6]
- Load the concentrated protein and collect fractions corresponding to the size of **vimentin** tetramers.


Quantitative Data Summary: Recombinant Vimentin

Parameter	Expected Value	Source
Expression System	E. coli BL21(DE3)	[6]
Molecular Mass	~53.5 - 57 kDa	[7][15][16]
Purity	>95% (as determined by SDS-PAGE/RP-HPLC)	[15][17]
Yield	Variable, typically 1-5 mg per liter of culture	N/A
Storage	Store at 4°C for 2-7 days or at -80°C for long term.[15][17]	

Section 2: Purification of Native Vimentin from Tissues or Cells

Purifying **vimentin** from native sources is essential for studying its natural post-translational modifications and interactions. Common sources include bovine lens tissue and cultured cells like Ehrlich Ascites Tumor (EAT) cells, which have high **vimentin** content.[18][19][20] The general principle involves isolating the insoluble cytoskeletal fraction and then selectively solubilizing **vimentin** using low ionic strength buffers.

Experimental Workflow: Native Vimentin Purification

[Click to download full resolution via product page](#)

Caption: Workflow for native **vimentin** purification from cells or tissues.

Detailed Experimental Protocol (from Ehrlich Ascites Tumor Cells)

This protocol is adapted from methods for purifying **vimentin** from EAT cells.[\[4\]](#)[\[19\]](#)

1. Preparation of Cytoskeletal Fraction

- Harvest EAT cells and wash them with Phosphate Buffered Saline (PBS).
- Lyse the cells by resuspending in a buffer containing Triton X-100 and MgCl₂ to extract soluble proteins while leaving the **vimentin** filaments intact within the residual cell structures.
[\[4\]](#)
- Pellet the cytoskeletal fraction by high-speed centrifugation (e.g., 200,000 x g for 30 minutes at 4°C).[\[4\]](#)

2. Solubilization of **Vimentin**

- Resuspend the cytoskeletal pellet in a low ionic strength buffer without Mg²⁺ (e.g., 5 mM Tris-HCl, pH 7.6, 1 mM EDTA). This condition causes the **vimentin** filaments to depolymerize into soluble tetrameric units.[\[4\]](#)[\[8\]](#)
- Incubate on ice to allow for complete solubilization.
- Clarify the solution by centrifugation to remove any remaining insoluble material. The supernatant now contains soluble **vimentin**.

3. Ion-Exchange Chromatography

- Load the clarified supernatant containing soluble **vimentin** onto a DEAE-cellulose anion-exchange column pre-equilibrated with the low ionic strength buffer.[\[20\]](#)
- Wash the column extensively with the same buffer to remove unbound proteins.
- Elute **vimentin** using a salt gradient (e.g., 0-300 mM KCl or NaCl) in the equilibration buffer.
- Collect fractions and analyze by SDS-PAGE for the presence of a prominent band at ~57 kDa.

Quantitative Data Summary: Native Vimentin

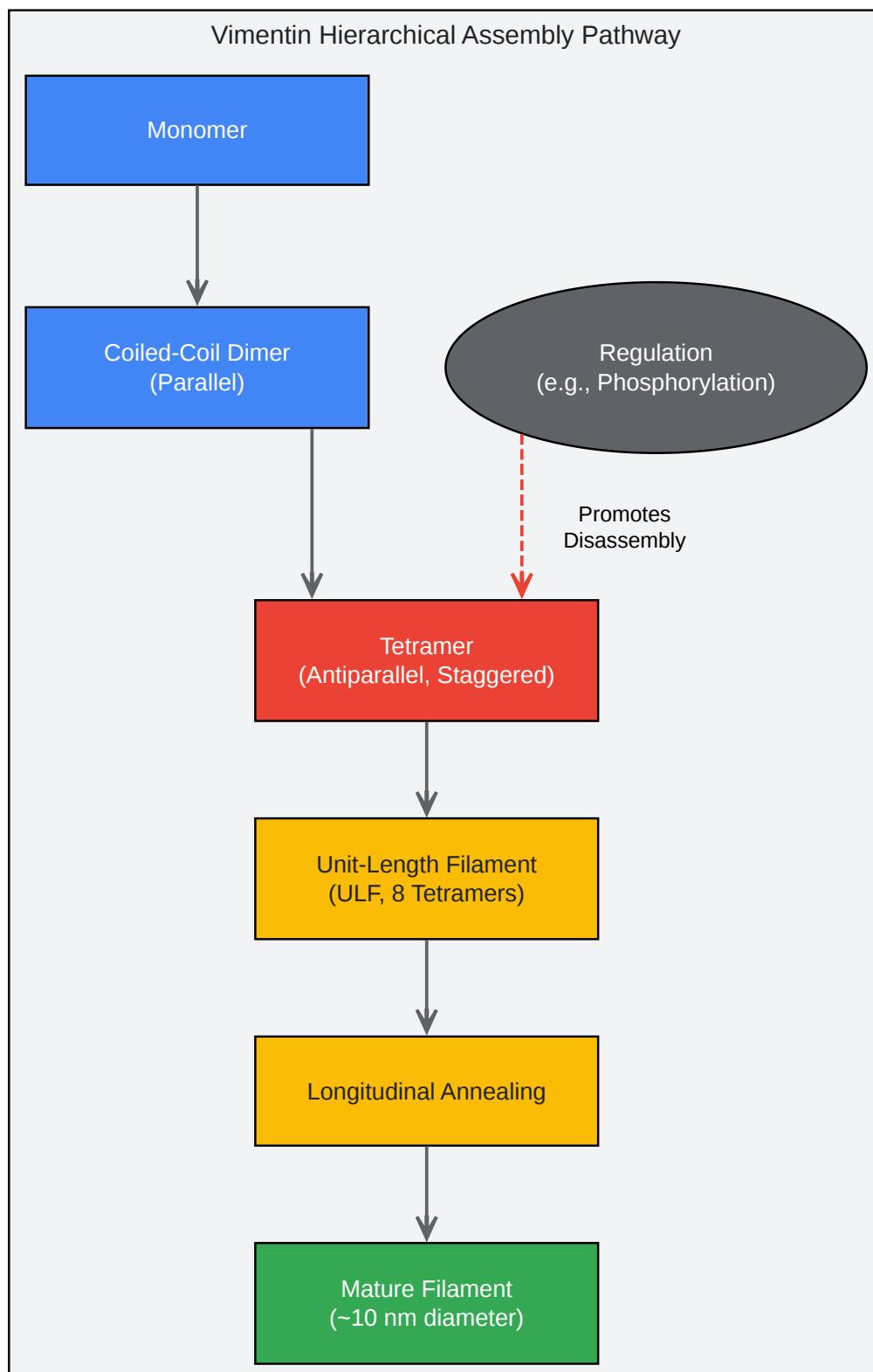
Parameter	Typical Value	Source
Source	Ehrlich Ascites Tumor Cells, Bovine Lens	[18][19][20]
Molecular Mass	~57 kDa	[16]
Purity	>90% achievable with chromatography	N/A
Yield	Highly variable depending on source and scale	N/A

Section 3: Vimentin Assembly and Quality Control

Vimentin Assembly Assay

Purified **vimentin** is typically stored in a low ionic strength buffer (e.g., 5 mM Tris, pH 8.5) where it remains as soluble tetramers.[8][9] Assembly into mature intermediate filaments can be initiated in vitro by increasing the ionic strength.[8]

- Take an aliquot of purified **vimentin** tetramers.
- Initiate assembly by adding a concentrated salt solution (e.g., 2 M KCl) to a final concentration of 100-150 mM.
- Incubate at 37°C for 30-60 minutes.
- Assembly can be monitored by measuring the increase in light scattering at 320 nm or visualized directly by electron microscopy.


Quality Control Methods

- SDS-PAGE: To verify the molecular weight and assess purity. A single band should be observed at ~54-57 kDa.[15][20]
- Western Blotting: To confirm the identity of the protein using a **vimentin**-specific antibody.[6][20]

- Negative-Stain Electron Microscopy: To visualize the morphology of the assembled filaments, confirming they are ~10 nm in diameter and have a smooth appearance.[6][20]

Section 4: Vimentin Assembly Pathway

Vimentin assembly is a hierarchical process that begins with monomers and proceeds through several intermediate structures to form the final mature filament. This process is tightly regulated in cells, partly through post-translational modifications like phosphorylation, which typically promotes filament disassembly.[5][8][21]

[Click to download full resolution via product page](#)

Caption: Hierarchical pathway of **vimentin** self-assembly into filaments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. encorbio.com [encorbio.com]
- 2. [Frontiers | Vimentin: from a cytoskeletal protein to a critical modulator of immune response and a target for infection](http://frontiersin.org) [frontiersin.org]
- 3. [Methods for Determining the Cellular Functions of Vimentin Intermediate Filaments - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. [A simplified and highly efficient cell-free protein synthesis system for prokaryotes](http://elifesciences.org) [elifesciences.org]
- 7. ajmb.org [ajmb.org]
- 8. [Structure and function of vimentin in the generation and secretion of extracellular vimentin in response to inflammation - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Protein purification by IE-chromatography](http://reachdevices.com) [reachdevices.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. conductscience.com [conductscience.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. [Gel-Filtration Chromatography - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. [Vimentin Human Recombinant \(Vimentin Human \) - Novatein Biosciences](http://novateinbio.com) [novateinbio.com]
- 18. researchgate.net [researchgate.net]

- 19. Purification of the intermediate filament protein vimentin from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Isolation, purification and antibody preparation of vimentin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The vimentin cytoskeleton: When polymer physics meets cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Isolation and Purification of Vimentin Protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176767#protocols-for-isolating-and-purifying-vimentin-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com